molecular formula C25H54ClP B14674929 Methyl(trioctyl)phosphanium chloride CAS No. 35675-28-6

Methyl(trioctyl)phosphanium chloride

Cat. No.: B14674929
CAS No.: 35675-28-6
M. Wt: 421.1 g/mol
InChI Key: HMWWZNGANFYVPX-UHFFFAOYSA-M
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Description

Methyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a methyl group and three octyl chains, with a chloride counterion. Its structure imparts unique physicochemical properties, such as high lipophilicity and thermal stability, making it suitable for applications like fluoropolymer curing accelerators .

Properties

CAS No.

35675-28-6

Molecular Formula

C25H54ClP

Molecular Weight

421.1 g/mol

IUPAC Name

methyl(trioctyl)phosphanium;chloride

InChI

InChI=1S/C25H54P.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

HMWWZNGANFYVPX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(trioctyl)phosphanium chloride can be synthesized through the reaction of trioctylphosphine with methyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction is as follows:

(C8H17)3P+CH3Cl(C8H17)3PCH3+Cl\text{(C}_8\text{H}_{17})_3\text{P} + \text{CH}_3\text{Cl} \rightarrow \text{(C}_8\text{H}_{17})_3\text{PCH}_3^+\text{Cl}^- (C8​H17​)3​P+CH3​Cl→(C8​H17​)3​PCH3+​Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(trioctyl)phosphanium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The phosphonium ion can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the phosphonium ion.

Major Products

    Substitution: The major products depend on the substituting nucleophile. For example, using potassium iodide would yield methyl(trioctyl)phosphanium iodide.

    Oxidation: Oxidation can lead to the formation of phosphine oxides.

Scientific Research Applications

The compound "methyl(trioctyl)phosphanium chloride" is not the correct name of any known chemical compound. It is possible the user is referring to methyl trioctyl ammonium chloride or trioctyl(dodecyl)phosphonium chloride , also known as Aliquat 336 .

Aliquat 336

Aliquat 336, also known as Starks' catalyst, is a quaternary ammonium salt that serves as both a phase transfer catalyst and a metal extraction reagent . It is composed of C8 (octyl) and C10 (decyl) chains, with C8 being the predominant chain . Aliquat 336 is considered an ionic liquid and has found successful applications in the recovery of acids or acid salts, as well as in the removal of certain metals from wastewater .

Applications

  • Organic Chemistry Aliquat 336 functions as a phase transfer catalyst, including use in the catalytic oxidation of cyclohexene to 1,6-hexanedioic acid . This application aligns with green chemistry principles, presenting a more environmentally friendly alternative to traditional methods that involve oxidizing cyclohexanol or cyclohexanone with nitric acid or potassium permanganate, which generate hazardous wastes . Aliquat 336 has also been used in the total synthesis of manzamine A .
  • Solvent Extraction of Metals As a liquid anion exchanger, Aliquat 336 is used in the extraction of metals . It is often used in hydrocarbon solvents such as aromatic kerosene . Aliphatic kerosene can also be used, but the addition of a phase modifier (typically a long chain alcohol) is required to prevent the formation of a third phase .
  • Waste Treatment Aliquat 336 is used in waste treatment for the recovery of acids or acid salts, and for removing certain metals from wastewater . It can also control foaming during the treatment of wastewater that contains anionic surfactants .

Trioctyl(dodecyl)phosphonium chloride

Trioctyl(dodecyl)phosphonium chloride (P88812Cl) has been reported for extraction of platinum group metals (PGM) .

  • Recovery of Palladium and Rhodium Trioctyl(dodecyl)phosphonium chloride can be used to recover Palladium (Pd) and Rhodium (Rh) from automotive catalyst leachate . Separation of Pd and Rh can be achieved through HCl concentration adjustment . High HCl concentration is effective for Pd extraction, while low HCl concentration is suitable for Rh extraction . Regeneration of P88812Cl can be achieved by contact with a high concentration HCl solution .

Mechanism of Action

The mechanism by which methyl(trioctyl)phosphanium chloride exerts its effects is primarily through its ionic nature. The phosphonium ion can interact with various molecular targets, facilitating reactions or stabilizing intermediates. In biological systems, it can disrupt cell membranes or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Methyl(trioctyl)phosphanium chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties and Applications References
This compound C₂₅H₅₄ClP 420.12 Not reported High lipophilicity; fluoropolymer curing accelerator.
Methyltriphenylphosphonium chloride C₁₉H₁₈ClP 312.78 223 Aromatic substituents; Wittig reactions, phase-transfer catalysis.
Allyltriphenylphosphonium chloride C₂₁H₂₀ClP 338.81 227–229 Allyl group enhances reactivity; Wittig reagents.
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride C₂₄H₂₁ClNP·ClH 426.32 Not reported Pyridyl group enables metal coordination; specialized synthesis.

Key Observations:

  • Alkyl vs. Aryl Substituents: this compound’s long alkyl chains enhance solubility in nonpolar solvents compared to aromatic analogs like Methyltriphenylphosphonium chloride, which exhibit higher melting points due to rigid phenyl groups .
  • Reactivity: Allyl and pyridyl substituents introduce functional groups for specific reactions (e.g., Wittig olefination or coordination chemistry), whereas trioctyl derivatives are tailored for bulk applications like polymer curing .

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling Methyl(trioctyl)phosphanium chloride in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves, lab coats, and eye protection. For respiratory safety, employ NIOSH/CEN-approved respirators (e.g., P95 or ABEK-P2) in poorly ventilated areas. Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions. Store in sealed containers at room temperature, and implement secondary containment to prevent environmental release .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^{1}\text{H} and 31P^{31}\text{P} spectra to confirm structural integrity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., P–C stretching vibrations near 700–800 cm1^{-1}).
  • Elemental Analysis : Compare experimental C/H/P/Cl ratios to theoretical values.
  • Melting Point Determination : If available, cross-reference with literature data (e.g., analogs like triphenylphosphonium chloride melt at 258–260°C ).

Q. What are the known decomposition products of this compound under high-temperature conditions?

  • Methodological Answer : Under thermal stress (e.g., fire), it decomposes into carbon oxides (CO/CO2_2) , phosphorus oxides (Px_xOy_y) , and hydrogen chloride gas (HCl) . Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition pathways. Always conduct such experiments in fume hoods with HCl scrubbers .

Advanced Research Questions

Q. How can researchers design experiments to assess stability in novel ionic liquid matrices?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to detect phase transitions or exothermic events.
  • Solubility Modeling : Apply the UNIFAC-IL model to predict interactions with ionic liquids (e.g., [TDPh][Tf2_2N]) and validate via UV-Vis or NMR solubility studies .
  • Long-Term Stability : Store samples under controlled humidity/temperature and monitor structural integrity via periodic FTIR/NMR over 6–12 months.

Q. What strategies address contradictions in reported stability data for phosphonium-based ionic liquids?

  • Methodological Answer :

  • Controlled Replication : Repeat conflicting studies under identical conditions (temperature, humidity, reagent grades).
  • Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or impurity adsorption.
  • Data Reconciliation : Compare decomposition profiles (e.g., HCl release rates via ion chromatography) across studies to identify experimental variables (e.g., trace water content) .

Q. How can ecotoxicological risks be mitigated given the lack of data for this compound?

  • Methodological Answer :

  • Precautionary Measures : Treat waste as hazardous; avoid aquatic discharge.
  • Bioassays : Conduct acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) at 1–100 mg/L concentrations.
  • Bioaccumulation Potential : Estimate logP values (e.g., via EPI Suite) to predict lipid accumulation. If logP > 3, prioritize chronic ecotoxicity studies .

Q. What experimental approaches study reactivity with common laboratory reagents?

  • Methodological Answer :

  • Compatibility Screening : Perform small-scale mixing experiments with oxidizers (e.g., KMnO4_4) in calorimeters to detect exothermicity.
  • Product Analysis : Use LC-MS to identify reaction byproducts (e.g., phosphorylated intermediates).
  • Kinetic Studies : Monitor reaction rates via in situ Raman spectroscopy under varying temperatures .

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